Lipophilicity Advantage of the 4-Bromophenyl Derivative Over the 4-Fluorophenyl Analog Drives Membrane Permeability Predictions
N-(4-Bromophenyl)benzo[d]thiazol-2-amine exhibits a measured logP of 4.875, which is 0.664 log units higher than the 4-fluorophenyl analog (ALogP = 4.211) . This quantified lipophilicity difference translates to a predicted ~4.6-fold increase in partition coefficient favoring the bromo derivative, a parameter directly correlated with passive membrane permeability and cellular uptake in drug discovery campaigns [1].
| Evidence Dimension | logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.875 (measured) |
| Comparator Or Baseline | N-(4-Fluorophenyl)benzo[d]thiazol-2-amine: ALogP = 4.211 (predicted) |
| Quantified Difference | ΔlogP = +0.664 (+15.8%) |
| Conditions | Measured logP from ChemSrc (CAS 6278-86-0); predicted ALogP from Aladdin Scientific datasheet (CAS 348-45-8) |
Why This Matters
For intracellular target engagement, the bromo derivative's higher logP predicts superior passive membrane permeability, reducing the need for formulation strategies or prodrug approaches compared to the fluoro analog.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
